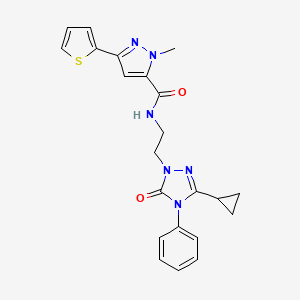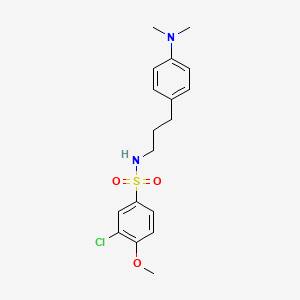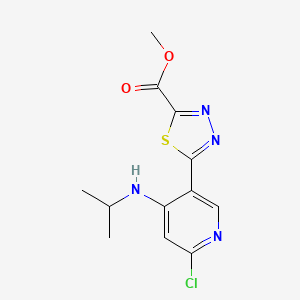
5-cyclopropyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclopropyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
A series of compounds structurally related to the queried chemical have been synthesized and evaluated for their antimicrobial properties. Studies have demonstrated that such compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria as well as pathogenic fungi. For instance, compounds featuring cyclopropyl and isoxazole moieties showed potent antibacterial properties, underscoring the potential of these structures in developing new antimicrobial agents (Devarasetty et al., 2019).
Anticonvulsant Activity
Research into compounds containing isoxazole rings has also explored their application in the treatment of epilepsy. The structural analysis and biological testing of such compounds revealed promising anticonvulsant effects. This indicates that modifications to the isoxazole structure, similar to the queried compound, could be beneficial in developing new treatments for epilepsy and other seizure disorders (Jackson et al., 2012).
Organic Synthesis
The chemical framework of the queried compound suggests its utility in the synthesis of novel organic molecules. Research has shown that derivatives of cyclopropyl and isoxazole can be used as intermediates in the synthesis of diverse organic compounds with potential biological activity. These synthetic strategies could be employed to generate new molecules for further pharmacological testing (Dalai et al., 2008).
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with multiple targets.
Mode of Action
It’s worth noting that similar compounds have been found to cause strong inhibitory effects on the growth of both monocotyledon and dicotyledon weeds . This suggests that the compound may interact with its targets to inhibit certain biological processes, leading to these observed effects.
Biochemical Pathways
Similar compounds have been found to cause characteristic bleaching symptoms of 4-hydroxyphenylpyruvate dioxygenase (hppd) herbicides , suggesting that this compound may affect the biosynthesis of carotenoids.
Pharmacokinetics
Similar compounds have been found to have good secondary pharmacology and physicochemical properties , suggesting that this compound may also have favorable ADME properties that impact its bioavailability.
Result of Action
Similar compounds have been found to show good post-emergence herbicidal activity on tested weeds in glasshouse assay , suggesting that this compound may also have potent herbicidal activity.
特性
IUPAC Name |
5-cyclopropyl-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-20-15(21)7-10-6-11(4-5-12(10)18-20)17-16(22)13-8-14(23-19-13)9-2-3-9/h7-9,11H,2-6H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBVUUBONPDYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
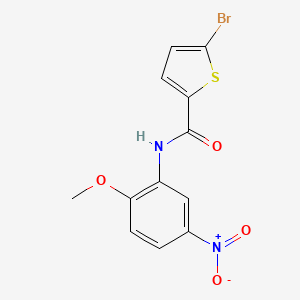
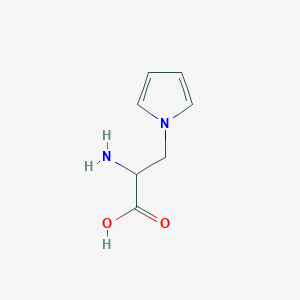
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2461452.png)

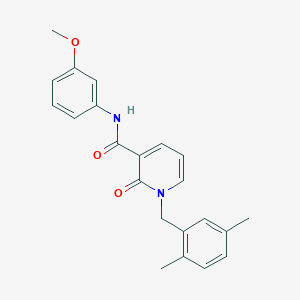
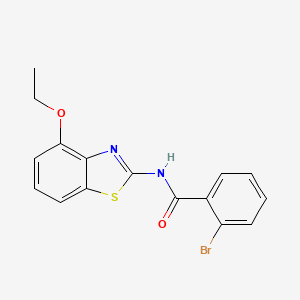
![[3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2461458.png)
![(2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide](/img/structure/B2461459.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2461460.png)


